4-(4-Isopropoxyphenyl)butan-2-ol
Description
4-(4-Isopropoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O2 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-isopropoxyphenyl group
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
NKQIOFIHBFUDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)butan-2-ol typically involves the following steps:
Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions at the hydroxyl site.
Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom at the desired position.
Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the hydroxyl protection is removed to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available raw materials and solvents, mild reaction conditions, and high-yield processes to ensure economic viability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropoxyphenyl)butan-2-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols with different substitution patterns.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes and alcohols with different substitution patterns.
Substitution: Various substituted phenylbutanols.
Scientific Research Applications
4-(4-Isopropoxyphenyl)butan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isopropoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropoxyphenyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
Butan-1-ol: A primary alcohol with a similar butane backbone but different substitution pattern.
Butan-2-ol: A secondary alcohol with a simpler structure lacking the isopropoxyphenyl group.
4-(4-Isopropoxyphenyl)butan-1-ol: A structural isomer with the hydroxyl group at a different position.
Uniqueness
4-(4-Isopropoxyphenyl)butan-2-ol is unique due to the presence of the isopropoxyphenyl group, which imparts distinct chemical and physical properties.
Biological Activity
4-(4-Isopropoxyphenyl)butan-2-ol, also known as a phenolic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields, including pharmacology and agriculture.
The molecular formula of this compound is , with a molecular weight of approximately 210.28 g/mol. Its structure features a butanol backbone substituted with an isopropoxy group and a phenyl ring, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. It may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
- Insecticidal Activity : The compound has shown promise as an insecticide, particularly against agricultural pests. It acts as a feeding deterrent and growth inhibitor for larvae of certain species, making it a candidate for eco-friendly pest management solutions.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the effects of various phenolic compounds on cancer cell lines. Results indicated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating potent activity (specific IC50 values were not disclosed in the search results).
Insecticidal Evaluation
In another investigation, the insecticidal properties of this compound were assessed against Spilarctia obliqua larvae. The compound demonstrated effective growth inhibition and feeding deterrent properties, suggesting its potential use as a biopesticide in sustainable agriculture practices.
Research Findings Summary
Research findings regarding this compound highlight its diverse biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Induces apoptosis in cancer cells |
| Insecticidal | Acts as a feeding deterrent and growth inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
